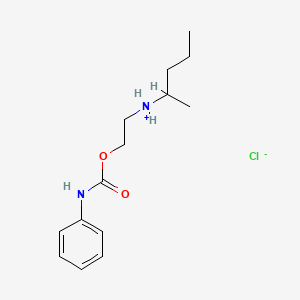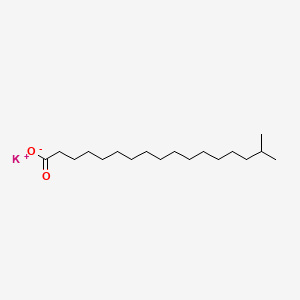![molecular formula C13H11NO4 B13763607 4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one CAS No. 59442-99-8](/img/structure/B13763607.png)
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one is an organic compound with the chemical formula C13H11NO4. It is a yellow crystalline solid, soluble in alcohol and ester solvents. This compound is known for its unique structure, which includes a furoquinoline core with methoxy groups at the 4 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one can be synthesized through various methods. One common method involves the hydroxymethylation and methoxylation of a quinoline derivative. The reaction conditions typically include the use of strong bases and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are typically quinoline derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced forms of the original compound, often with hydroxyl groups replacing the methoxy groups.
Substitution: The major products are substituted quinoline derivatives with new functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol
- 4-Methoxyfuro[2,3-b]quinolin-7-ol
- 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol
Uniqueness
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one is unique due to its specific substitution pattern on the furoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
59442-99-8 |
|---|---|
Fórmula molecular |
C13H11NO4 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
4,6-dimethoxyfuro[2,3-b]quinolin-7-ol |
InChI |
InChI=1S/C13H11NO4/c1-16-11-5-8-9(6-10(11)15)14-13-7(3-4-18-13)12(8)17-2/h3-6,15H,1-2H3 |
Clave InChI |
UEDHWVHQNDCRFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


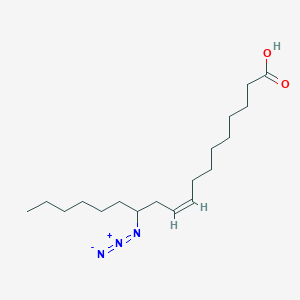

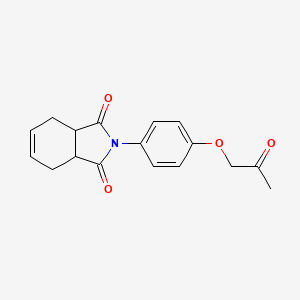
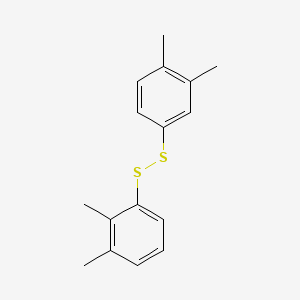


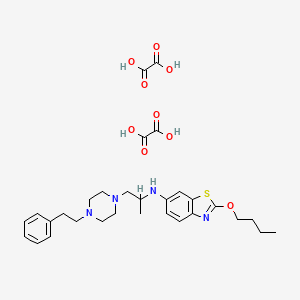

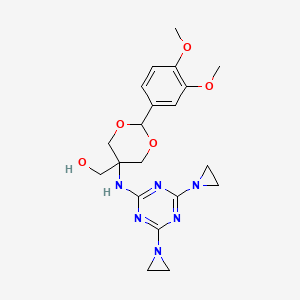

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

